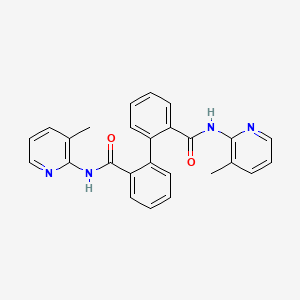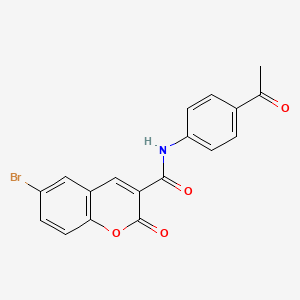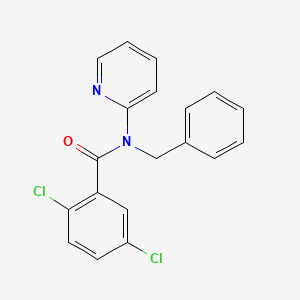
N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide
Descripción general
Descripción
N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be effective in treating cancer.
Mecanismo De Acción
BMN-673 works by inhibiting N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide enzymes, which are involved in DNA repair. Inhibition of N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide leads to the accumulation of DNA damage, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a selective effect on cancer cells, sparing healthy cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, it may cause some side effects, including nausea, vomiting, and fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMN-673 has several advantages for lab experiments, including its high potency and selectivity for N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide enzymes. However, its high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
1. Development of more selective N,N'-bis(3-methyl-2-pyridinyl)-2,2'-biphenyldicarboxamide inhibitors
2. Investigation of the potential of BMN-673 in combination with immunotherapy
3. Study of the potential of BMN-673 in treating other types of cancer
4. Investigation of the mechanisms of resistance to BMN-673
5. Development of more efficient synthesis methods for BMN-673.
Aplicaciones Científicas De Investigación
BMN-673 has been extensively studied for its potential in treating various types of cancer, including breast, ovarian, and prostate cancer. It has also shown promising results in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-[2-[(3-methylpyridin-2-yl)carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-17-9-7-15-27-23(17)29-25(31)21-13-5-3-11-19(21)20-12-4-6-14-22(20)26(32)30-24-18(2)10-8-16-28-24/h3-16H,1-2H3,(H,27,29,31)(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXHWWXFICUVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=C(C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenoxy-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3456975.png)
![N-phenyl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B3456977.png)
![5-benzyl-4-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B3456992.png)


![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B3457016.png)




![2,4-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3457065.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3457069.png)
![N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3457076.png)
![ethyl 4-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B3457083.png)